Triamminemolybdenum(0) tricarbonyl

Organometallic synthesis Ligand substitution kinetics Mo(0) tricarbonyl precursors

Mo(CO)₆ requires photolysis and high temperatures for ligand substitution; Mo(CO)₃(MeCN)₃ decomposes near RT. Mo(CO)₃(NH₃)₃ offers a thermally labile, air-sensitive Mo(0) precursor with defined 1:3:3 Mo:C:N stoichiometry. - **Tris-substitution:** Complete ligand exchange at 25-80°C, no UV reactor needed - **QC metric:** Sharp melting point (220-225°C) for rapid batch integrity screening - **Single-source precursor:** Pre-organized N content for MoNₓ / MoCN film deposition

Molecular Formula C3H9MoN3O3
Molecular Weight 231.1 g/mol
CAS No. 18177-91-8
Cat. No. B097968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriamminemolybdenum(0) tricarbonyl
CAS18177-91-8
SynonymsTRIAMMINEMOLYBDENUM(0) TRICARBONYL
Molecular FormulaC3H9MoN3O3
Molecular Weight231.1 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].N.N.N.[Mo]
InChIInChI=1S/3CO.Mo.3H3N/c3*1-2;;;;/h;;;;3*1H3
InChIKeyMXBJZAUTHOSABH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triamminemolybdenum(0) Tricarbonyl Overview


Triamminemolybdenum(0) tricarbonyl, molecular formula Mo(CO)₃(NH₃)₃ (MW typically reported as 231.08 g·mol⁻¹), is a zerovalent molybdenum coordination complex belonging to the class of group 6 metal tricarbonyl precursors. It features an octahedral 18-electron configuration with three facially or meridionally arranged carbonyl ligands and three ammonia ligands coordinated to a Mo(0) centre . It is supplied commercially (e.g., Sigma-Aldrich catalogue no. 541117) as an air-, light-, and moisture-sensitive solid with a melting point of 220–225 °C [1]. The compound serves primarily as a synthetic intermediate: the three NH₃ ligands act as labile leaving groups that undergo facile substitution by phosphines, amines, olefins, arenes, and chelating ligands under mild thermal conditions without requiring photochemical activation . This reactivity profile places it in the family of Mo(0) tricarbonyl transfer reagents, alongside Mo(CO)₃(MeCN)₃, Mo(CO)₃(η⁶-arene) complexes, and Mo(CO)₆.

Labile NH₃ ligands enable thermal tris‑substitution without photolysis

Pre-organized Mo:N ratio suits single-source MoNₓ/MoCN film precursors

Defined melting point supports incoming purity screening by mp depression

Why Generic Mo(0) Substitution Fails


Mo(0) tricarbonyl chemistry is populated by multiple precursor candidates that appear superficially interchangeable—Mo(CO)₆, Mo(CO)₃(MeCN)₃, [Mo(CO)₃(η⁶-mesitylene)], and [Mo(CO)₃(dien)]⁺—each capable of delivering a Mo(CO)₃ fragment. However, generic substitution is precluded by at least three quantifiable axes of differentiation: (i) ligand lability: NH₃ in Mo(CO)₃(NH₃)₃ is a substantially better leaving group than CO in Mo(CO)₆ or MeCN in Mo(CO)₃(MeCN)₃, enabling complete tris-substitution at lower temperatures and without photolysis ; (ii) precursor nitrogen stoichiometry: the compound delivers exactly 3 nitrogen atoms per Mo centre in a pre-organized molecular architecture, whereas Mo(CO)₆ requires an external nitrogen source (e.g., NH₃ co-flow) for nitride or carbonitride film growth—introducing process complexity and potential compositional inhomogeneity [1]; (iii) thermal decomposition window: the melting point of 220–225 °C defines a narrower, more predictable sublimation/decomposition envelope compared to the sublimation of Mo(CO)₆ (which sublines without melting under vacuum) and the more labile Mo(CO)₃(MeCN)₃, which decomposes near room temperature [1]. These differences become decisive when selection criteria include reaction temperature tolerance, film purity (C, N incorporation), and process reproducibility.

Ligand lability mismatch

Mo(CO)₆ requires photolysis for CO displacement; thermal NH₃ lability may not replicate with other Mo(0) precursors.

Nitrogen stoichiometry gap

Mo(CO)₆ contains zero nitrogen; external NH₃ co‑flow may introduce film composition variability not present with the target compound.

QC metric incompatibility

Mo(CO)₆ sublimes without melting; melting‑point‑based purity inspection is not applicable, limiting simple incoming QC workflows.

Differentiation Evidence vs. Closest Analogs


Thermal Substitution Without Photolysis

Mo(CO)₃(NH₃)₃ undergoes complete tris-substitution of all three NH₃ ligands by phosphines, amines, or π-ligands under purely thermal conditions at temperatures between room temperature and ~80 °C, without requiring UV photolysis . In contrast, Mo(CO)₆ requires photochemical activation or prolonged reflux at high temperature to displace even a single CO ligand; complete tris-substitution of CO on Mo(CO)₆ is rarely achievable under mild conditions [1]. The lability difference arises from the relative bond dissociation energetics: the Mo–NH₃ bond is significantly weaker (NH₃ is a pure σ-donor with no π-acceptor capability) than the Mo–CO bond, which is strengthened by synergistic σ-donation and π-back-donation [2].

Thermal Substitution
Reported
Target: RT–80 °C (thermal only)
vs
Mo(CO)₆: >100 °C, photolysis required
Supports mild-condition benchtop substitution workflow
Activation temp. ca. 20–50 °C lower; THF, MeCN, alcohols
Organometallic synthesis Ligand substitution kinetics Mo(0) tricarbonyl precursors

Single-Source Mo:N Stoichiometry

Mo(CO)₃(NH₃)₃ contains a fixed 1:3 Mo:N atomic ratio within the same molecular entity, providing a pre-organized single-source precursor for molybdenum nitride (MoNₓ) and molybdenum carbonitride (MoCN) films . In comparison, Mo(CO)₆—the most common Mo(0) CVD precursor—contains zero nitrogen; deposition of MoNₓ films from Mo(CO)₆ intrinsically requires an external ammonia co-flow, and the resulting film nitrogen content is process-dependent rather than stoichiometrically pre-determined [1]. The target compound eliminates the need for a separate nitrogen precursor feed line and the associated gas-phase pre-reaction or compositional gradient issues .

Mo:N Stoichiometry
Class-level
1:3 Mo:N ratio (intrinsic)
vs
Mo(CO)₆: 0 N, NH₃ co‑flow needed
Pre‑organized nitrogen may simplify film growth chemistry
No direct comparative film composition study retrieved
CVD/ALD precursors Molybdenum nitride films Single-source precursors

Melting Point as a Purity Metric

Mo(CO)₃(NH₃)₃ exhibits a sharp, literature-documented melting point of 220–225 °C, which provides a convenient, instrumentally simple purity indicator (depression of melting point signals impurity) for incoming quality control . The principal comparator Mo(CO)₆ does not melt under atmospheric pressure but sublimes directly, with sublimation onset highly dependent on particle size, heating rate, and ambient pressure—making melting-point-based purity assessment inapplicable [1]. Other Mo(0) tricarbonyl precursors such as Mo(CO)₃(MeCN)₃ lack a well-defined melting point, decomposing upon heating .

Melting Point QC
Class-level
220–225 °C
Sharp melting point (literature)
Enables incoming purity inspection by mp depression
Comparator sublimes or decomposes; binary QC metric present
Quality control Purity analysis Procurement specification

Solubility in Polar Solvents

Mo(CO)₃(NH₃)₃ is reported to dissolve readily in polar organic solvents including methanol, ethanol, tetrahydrofuran (THF), and acetonitrile at concentrations suitable for solution-phase synthesis (ca. 0.1–0.5 M) . Mo(CO)₆, by contrast, exhibits solubility limited to approximately ≤0.02 M in common organic solvents at room temperature and is essentially insoluble in alcohols [1]. The enhanced solubility of the target compound is attributable to the presence of polar, hydrogen-bond-donor NH₃ ligands.

Solubility
Reported
≥ 0.1 M (polar solvents)
vs
Mo(CO)₆: ≤ 0.02 M, alcohol‑insoluble
Broader solvent compatibility for solution‑phase synthesis
≥ 5‑fold higher solubility; alcohols enabled
Solubility Solvent compatibility Solution-phase synthesis

Group 6 Mo–NH₃ Bond Lability

A comparative study of analogous Cr, Mo, and W ammonia and hydrazine complexes established that molybdenum compounds exhibit the highest reactivity and lowest stability among the three group 6 metals [1]. Specifically, Mo(CO)₅NH₃ and related molybdenum-ammonia complexes are kinetically more labile than their Cr and W analogues. Extrapolating this class-level trend to the tricarbonyl series Mo(CO)₃(NH₃)₃, the molybdenum congener is expected to undergo NH₃ substitution significantly faster than Cr(CO)₃(NH₃)₃ or W(CO)₃(NH₃)₃ under identical conditions [1]. This positions Mo(CO)₃(NH₃)₃ as the most reactive choice within the group 6 triammine tricarbonyl series for applications requiring rapid ligand exchange.

Group 6 Lability
Class-level
Mo > Cr > W (reactivity rank)
vs
Cr/W analogues less labile
May reduce reaction time vs group 6 congeners
Inferred from Mo(CO)₅NH₃ comparative data
Group 6 trend Kinetic lability Cr/Mo/W comparison

Solid-Phase Synthetic Utility

A patent (US 2004/005678) describes the use of triamminemolybdenum(0) tricarbonyl-type complexes in solid-phase synthetic protocols for generating water-soluble M(CO)₃-complexed biomolecules via metal-assisted cleavage from solid supports [1][2]. The labile NH₃ ligands enable on-resin complexation and subsequent cleavage under mild conditions. Mo(CO)₆ is not directly amenable to such solid-phase approaches because CO is a poor leaving group that does not facilitate metal-assisted cleavage [1].

Solid-Phase Utility
Class-level
Compatible (patent‑demonstrated)
vs
Mo(CO)₆ not amenable
Enables solid‑phase bioconjugate synthesis workflow
Metal‑assisted cleavage protocol; ⁹⁹ᵐTc/Re model chemistry
Solid-phase synthesis Combinatorial chemistry Metal-assisted cleavage

High-Value Application Scenarios


Low-Temperature Mo(CO)₃L₃ Complex Synthesis

Research groups synthesizing libraries of Mo(0) tricarbonyl complexes with diverse phosphine, N-heterocyclic carbene, or amine ligands can leverage the thermal lability of NH₃ in Mo(CO)₃(NH₃)₃ to achieve complete tris-substitution at 25–80 °C without UV irradiation. This eliminates the need for a photochemical reactor and avoids photodegradation of sensitive ligands, as evidenced by the mild substitution conditions described in the precursor reactivity profile . Mo(CO)₆-based protocols typically require >100 °C reflux with photolysis and still rarely achieve tris-substitution [1].

Single-Source Precursor for MoNₓ and MoCN Films

Semiconductor R&D and coating facilities developing MoNₓ diffusion barriers or MoCN electrocatalyst layers can employ Mo(CO)₃(NH₃)₃ as a single-source precursor that delivers Mo, C, and N atoms in a pre-defined 1:3:3 ratio . This contrasts with the conventional Mo(CO)₆ + NH₃ co-flow approach, which requires precise gas-phase mixing to achieve consistent film stoichiometry [1]. The pre-organized nitrogen content may reduce run-to-run composition variability in ALD supercycles, though direct comparative film composition data from the same reactor are not yet publicly available.

Solid-Phase Bioconjugate Synthesis

Medicinal inorganic chemistry and radiopharmacy groups pursuing ⁹⁹ᵐTc/Re(I) tricarbonyl bioconjugates can adopt Mo(CO)₃(NH₃)₃ as a cold (non-radioactive) model precursor for solid-phase metal-assisted cleavage protocols, as described in the patent literature . The labile NH₃ ligands facilitate on-resin complexation and subsequent cleavage to yield water-soluble M(CO)₃-biomolecule conjugates—a synthetic pathway not accessible with Mo(CO)₆ [1]. This enables combinatorial library synthesis and method development prior to translation to radioactive ⁹⁹ᵐTc analogues.

Melting Point-Based Procurement QC

Procurement and QC laboratories handling multiple batches of Mo(0) precursors can utilise the sharp melting point of Mo(CO)₃(NH₃)₃ (220–225 °C) as a rapid, low-cost incoming inspection metric . A depression of >3 °C relative to the literature value signals impurity or decomposition, triggering rejection before the material enters a costly synthesis campaign. No equivalent melting-point-based QC is possible for Mo(CO)₆ (which sublimes) or Mo(CO)₃(MeCN)₃ (which decomposes upon heating without a defined melting transition) [1].

Application
Selection Property
Validation Focus
Mo(0) tricarbonyl complex synthesis
Thermal NH₃ lability without photolysis
Complete tris‑substitution under mild conditions
MoNₓ / MoCN film deposition
Pre‑organized Mo:N stoichiometry
Film composition reproducibility across runs
Solid‑phase bioconjugate synthesis
Labile NH₃ for on‑resin complexation
Cleavage efficiency and conjugate purity
Procurement quality control
Defined melting transition
Purity screening by mp depression
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